(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine
Beschreibung
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-19-14-5-4-13(15(10-14)20-2)11-16-6-3-8-18-9-7-17-12-18/h4-5,7,9-10,12,16H,3,6,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBVPDCTVHLTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCN2C=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 2,4-Dimethoxybenzaldehyde
The benzaldehyde derivative is typically prepared via O -methylation of 2,4-dihydroxybenzaldehyde using dimethyl sulfate or methyl iodide under basic conditions. For instance, treatment of 2,4-dihydroxybenzaldehyde with excess methyl iodide in the presence of potassium carbonate yields 2,4-dimethoxybenzaldehyde with >85% efficiency. Alternative routes involve Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride, though this method introduces regioselectivity challenges.
Preparation of 3-Imidazol-1-yl-propylamine
The propylamine moiety is synthesized through nucleophilic substitution of 1-(3-chloropropyl)imidazole with ammonia. In a representative procedure, 1-(3-chloropropyl)imidazole is refluxed with aqueous ammonia at 60°C for 24 hours, yielding 3-imidazol-1-yl-propylamine in 70–75% yield after purification via distillation. Catalytic methods using potassium iodide or phase-transfer catalysts can accelerate the reaction, reducing the timeframe to 8–12 hours.
Condensation and Reduction
Equimolar amounts of 2,4-dimethoxybenzaldehyde and 3-imidazol-1-yl-propylamine are combined in methanol or ethanol under reflux, forming the corresponding imine. Subsequent reduction with sodium borohydride or cyanoborohydride at 0–5°C affords the target amine in 60–65% yield. Catalytic hydrogenation (H₂, Pd/C) offers a greener alternative but requires careful control of pressure and temperature to avoid over-reduction.
Nucleophilic Substitution Strategies
An alternative pathway involves sequential alkylation of a primary amine precursor with halogenated intermediates. This method is particularly advantageous for large-scale synthesis due to its modularity.
Benzylation of 3-Imidazol-1-yl-propylamine
Here, 3-imidazol-1-yl-propylamine is treated with 2,4-dimethoxybenzyl chloride in the presence of a base such as triethylamine or diisopropylethylamine. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran at room temperature, achieving 70–80% yield after 12–18 hours. Competitive side reactions, such as dialkylation or elimination, are mitigated by maintaining stoichiometric control and low temperatures.
Optimization via Phase-Transfer Catalysis
Incorporating phase-transfer catalysts like tetrabutylammonium bromide accelerates the alkylation by enhancing the solubility of the benzyl chloride in polar aprotic solvents. This modification reduces reaction times to 6–8 hours while improving yields to 85–90%.
Protective Group Approaches for Enhanced Selectivity
The use of protective groups is critical when functionalizing amines with sensitive substituents. For (2,4-dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine, the tert-butoxycarbonyl (Boc) group is frequently employed to shield the primary amine during benzylation.
Boc Protection of 3-Imidazol-1-yl-propylamine
Treatment of 3-imidazol-1-yl-propylamine with di-tert-butyl dicarbonate in dichloromethane yields the Boc-protected intermediate, which is subsequently benzylated with 2,4-dimethoxybenzyl bromide. Deprotection using trifluoroacetic acid (TFA) in dichloromethane regenerates the free amine, with overall yields of 75–80%.
Comparative Analysis of Protective Groups
While the Boc group offers high stability under basic conditions, alternatives like the benzyloxycarbonyl (Cbz) group provide orthogonal deprotection pathways. Hydrogenolysis of the Cbz group (H₂, Pd/C) is compatible with the dimethoxybenzyl moiety, though competing hydrogenation of the imidazole ring necessitates careful catalyst selection.
Challenges and Mitigation Strategies
Regioselectivity in Imidazole Alkylation
The nucleophilic nitrogen of imidazole can lead to regiochemical ambiguity during propylamine synthesis. Employing 1-methylimidazole as a directing group or using bulky bases like lithium hexamethyldisilazide (LiHMDS) ensures preferential alkylation at the N1 position.
Purification of Hydrophilic Intermediates
The hydrophilic nature of 3-imidazol-1-yl-propylamine complicates isolation via standard extraction. Salting-out techniques with saturated sodium chloride or potassium carbonate solutions improve partition coefficients, enabling efficient recovery.
Scalability and Industrial Considerations
Large-scale production prioritizes cost-effectiveness and minimal waste. Continuous flow systems for reductive amination, coupled with in-line purification via scavenger resins, enhance throughput while reducing solvent consumption. Green chemistry principles favor catalytic methods over stoichiometric reductants, aligning with regulations on heavy metal usage .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, replacing the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.
Reduction: Saturated imidazoline derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that compounds containing imidazole and methoxy groups exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole, which share structural similarities with (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine, have been tested for their effectiveness against various bacterial strains. Studies have shown that certain benzimidazole derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to standard antibiotics .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Similar derivatives have demonstrated the ability to inhibit nitric oxide production and reduce edema in animal models. For example, some imidazole-based compounds have shown significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .
Cancer Therapy
The potential of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine in cancer treatment is also noteworthy. Compounds with similar structures have been explored for their immunomodulatory properties, targeting cytokines involved in immune responses related to cancer progression. This approach aims to enhance the specificity of cancer therapies while minimizing side effects associated with conventional treatments .
Molecular Interactions
The mechanism by which (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine exerts its biological effects likely involves interactions at the molecular level with specific receptors or enzymes. The imidazole moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, which may enhance the compound's bioactivity .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is critical for optimizing the pharmacological properties of this compound. Variations in substituents on the benzyl or imidazole rings can significantly affect potency and selectivity against biological targets. Research into SAR has led to the identification of more effective analogs that retain desirable therapeutic effects while reducing toxicity .
Antibacterial Efficacy
A study conducted on a series of benzimidazole derivatives revealed that certain compounds exhibited MIC values as low as 2 µg/mL against resistant strains of Staphylococcus aureus. This highlights the potential for (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine to be developed as an effective antibacterial agent .
In Vivo Anti-inflammatory Research
In vivo studies assessing the anti-inflammatory effects of related compounds demonstrated a significant reduction in paw edema in mice models treated with imidazole derivatives at varying doses. The results indicated a dose-dependent response, suggesting that (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine could be a candidate for further development as an anti-inflammatory drug .
Data Summary Table
Wirkmechanismus
The mechanism of action of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The benzyl group can interact with hydrophobic pockets in proteins, affecting their function. The methoxy groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethoxybenzyl alcohol
- 2,4-Dimethoxybenzaldehyde
- 2,4-Dimethoxybenzoic acid
Uniqueness
(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine is unique due to the presence of both the imidazole ring and the dimethoxybenzyl group. This combination imparts distinct chemical properties, such as enhanced binding affinity to certain biological targets and increased stability under various conditions. The presence of the imidazole ring also allows for coordination with metal ions, which is not possible with the other similar compounds listed.
Biologische Aktivität
(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine, also known by its CAS number 626209-25-4, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in medicine and research.
Chemical Structure and Synthesis
The compound consists of a dimethoxybenzyl group attached to an imidazolyl propylamine moiety. The synthesis typically involves the reaction of 2,4-dimethoxybenzyl chloride with 3-imidazol-1-yl-propylamine under basic conditions in an organic solvent like dichloromethane or tetrahydrofuran. The reaction is followed by purification techniques such as column chromatography or recrystallization.
The biological activity of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine is largely attributed to its structural features:
- Imidazole Ring : This moiety can coordinate with metal ions and form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity.
- Benzyl Group : Enhances lipophilicity, facilitating cell membrane permeability and increasing bioavailability.
- Methoxy Groups : Participate in hydrogen bonding, affecting binding affinity and specificity towards biological targets .
Antimicrobial Activity
Research indicates that (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine exhibits significant antimicrobial properties. It has shown efficacy against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ceftriaxone .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of tubulin polymerization.
- Induction of cell cycle arrest at the S phase.
- Modulation of lactate dehydrogenase (LDH) enzyme activity, indicating cytotoxic effects on cells .
Anti-inflammatory Effects
(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine has also been evaluated for anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various assays. This suggests potential therapeutic applications in treating inflammatory diseases .
Research Findings and Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | MIC against E. coli: 40 µg/mL; comparable inhibition zones to ceftriaxone. |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells; IC50 values around 1.29 µM. |
| Study 3 | Anti-inflammatory | Inhibited TNF-α by up to 78% at 10 µg/mL concentration. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
